2-Cyclopentyl-6-methoxyisonicotinic acid
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Overview
Description
2-Cyclopentyl-6-methoxyisonicotinic acid is a chemical compound with the molecular formula C12H15NO3 and a molecular weight of 221.2524 . It is a useful intermediate for the synthesis of pyridine-4-yl derivatives as immunomodulating agents .
Synthesis Analysis
The synthesis of this compound involves a reaction with hydrazinecarboxylic acid benzyl ester and DIPEA in DCM, followed by the addition of TBTU .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C12H15NO3/c1-16-11-7-9(12(14)15)6-10(13-11)8-4-2-3-5-8/h6-8H,2-5H2,1H3,(H,14,15)
.
Scientific Research Applications
Synthesis and Chemical Transformations
- Synthesis of Trisubstituted Pyridines : The compound 2-Cyclopentyl-6-methoxyisonicotinic acid has been utilized in the synthesis of trisubstituted pyridines, highlighting its role in regiospecific transformations of picolinic and isonicotinic acids (Epsztajn et al., 1989).
Applications in Analytical Techniques
- HPLC Analysis of Biological Compounds : This compound has been used as a fluorogenic labeling reagent in high-performance liquid chromatography (HPLC) for the analysis of various biologically significant compounds, including carboxylic acids and thiols, demonstrating its utility in analytical chemistry (Gatti et al., 1990); (Gatti et al., 1992).
Medicinal Chemistry and Drug Synthesis
- S1P Receptor Agonist Synthesis : The compound is a key intermediate in the practical synthesis of the S1P receptor 1 agonist ACT-334441, highlighting its importance in the development of new pharmaceuticals (Schmidt et al., 2016).
Bioactive Compound Research
- Antimicrobial and Antifungal Activity : Derivatives of this compound have been synthesized and evaluated for their antimicrobial activities, indicating the compound's potential as a base for developing new antimicrobial agents (Noolvi et al., 2016).
Exploration of Toxicity and Protective Agents
- Study on Retinoid Toxicity : A study involving a derivative of this compound investigated its role in modulating the toxicity of retinoic acid in mice, an example of its application in toxicological studies (Pitha & Szente, 1983).
Mechanism of Action
2-Cyclopentyl-6-methoxyisonicotinic acid is an intermediate in the synthesis of pyridine-4-yl derivatives, which have immunomodulating activity through their S1P1/EDG1 receptor agonistic activity . These derivatives are useful for prevention and/or treatment of diseases or disorders associated with an activated immune system .
Future Directions
2-Cyclopentyl-6-methoxyisonicotinic acid is a useful intermediate for the synthesis of pyridine-4-yl derivatives, which have potential applications in the treatment of various diseases and disorders associated with an activated immune system . Future research may focus on optimizing the synthesis process and exploring its potential applications in medicinal chemistry .
Properties
IUPAC Name |
2-cyclopentyl-6-methoxypyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-16-11-7-9(12(14)15)6-10(13-11)8-4-2-3-5-8/h6-8H,2-5H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBBOUJRDHVLFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=N1)C2CCCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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